molecular formula C13H24N2O2 B8218393 tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8218393
M. Wt: 240.34 g/mol
InChI Key: ISIJQEHRDSCQIU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1821797-68-5) is a chiral spirocyclic compound with a bicyclic framework comprising a six-membered and a five-membered ring connected via a spiro carbon. Its molecular formula is C₁₃H₂₂N₂O₃, and molecular weight is 254.33 g/mol . The tert-butyl carbamate group at the 7-position provides steric protection and modulates reactivity, making it valuable in medicinal chemistry for drug discovery, particularly as a building block for kinase inhibitors or central nervous system (CNS) therapeutics. The (5S) stereochemistry further enhances its specificity in chiral environments .

Properties

IUPAC Name

tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJQEHRDSCQIU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Preformed Spirocyclic Amines

A direct method involves Boc protection of 2,7-diazaspiro[4.5]decane. In a representative procedure, 2,7-diazaspiro[4.5]decan-1-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under inert atmosphere, yielding tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with quantitative yield. While this product contains a ketone moiety, reduction via catalytic hydrogenation or hydride agents could hypothetically yield the des-oxo analog. However, stereochemical control at the 5-position remains unaddressed in this route.

Stereochemical Control in (5S) Configuration

The (5S) stereocenter necessitates enantioselective synthesis or resolution. Although none of the reviewed sources explicitly address this, plausible approaches include:

Chiral Pool Synthesis

Using chiral starting materials derived from natural products (e.g., amino acids) could induce the desired configuration. For instance, (S)-proline derivatives might serve as precursors for the spirocyclic amine.

Asymmetric Catalysis

Catalytic asymmetric hydrogenation of imine intermediates or ketones could establish the 5S configuration. Chiral phosphine ligands or organocatalysts might enable high enantiomeric excess (ee).

Resolution of Racemates

If synthesis yields a racemic mixture, chiral chromatography or diastereomeric salt formation (e.g., with tartaric acid) could isolate the (5S) enantiomer. However, this reduces overall yield.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Stereochemical Control
Boc Protection2,7-Diazaspiro[4.5]decan-1-oneBoc anhydride coupling100%Not addressed
Four-Step Cyclization1,4-Dioxaspiro[4.5]decan-8-oneCyanidation, alkylation, hydrogenation70–100%Not specified
Seven-Step SynthesisEthyl malonateTosylation, cyclization, Boc protection70–100%Not applicable

Notes :

  • The Boc protection route excels in simplicity but requires a preformed spirocyclic amine.

  • Multi-step cyclization offers flexibility in ring size but demands rigorous optimization for stereochemistry.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Boc Protection : Conducted in DCM at 20°C with triethylamine as a base. Polar aprotic solvents favor carbamate formation.

  • Hydrogenation : Methanol at 50°C under 50 psi H₂ pressure ensures efficient reduction of nitriles to amines.

  • Cyclization : Acetonitrile at 90°C with cesium carbonate facilitates intramolecular displacement.

Catalytic Systems

  • Raney Nickel : Effective for nitrile reduction but may require post-reduction purification to remove metal residues.

  • Palladium Carbon (Pd/C) : Used in hydrogenolysis of benzyl groups in related syntheses.

Scalability and Industrial Feasibility

The four-step route is notably scalable, utilizing inexpensive reagents like potassium tert-butoxide and toluene. However, stereochemical challenges may limit its direct application to (5S)-configured products. In contrast, the Boc protection method is ideal for small-scale synthesis but depends on the commercial availability of 2,7-diazaspiro[4.5]decane derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate has been explored for its potential as a drug candidate due to its ability to interact with biological targets effectively. The diazaspiro structure is known to enhance the binding affinity and selectivity of compounds towards specific receptors.

Case Study:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds exhibited significant activity against certain cancer cell lines, suggesting their potential as anticancer agents .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various modifications that can lead to the creation of novel chemical entities.

Synthesis Example:

  • Researchers have successfully utilized this compound in multi-step syntheses to develop new classes of inhibitors targeting enzymes involved in metabolic pathways .

Biological Studies

The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.

Research Findings:

  • In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of spirocyclic amines with variations in ring size, substituent positions, and functional groups. Below is a detailed comparison with key analogues:

tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate (CAS: 885268-42-8)

  • Structure : Differs in the position of the tert-butyl carbamate group (2-carboxylate vs. 7-carboxylate).
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW: 240.34 g/mol).
  • Physical Properties : Exists as a free base, unlike the hydrochloride salt form of the (5S)-isomer.
  • Applications : Used in synthesizing dopamine transporter inhibitors .
  • Key Difference : Positional isomerism impacts receptor binding and solubility .

tert-Butyl 10,10-Difluoro-2,7-Diazaspiro[4.5]decane-7-carboxylate (CAS: 1221818-66-1)

  • Structure : Incorporates two fluorine atoms at the 10-position.
  • Molecular Formula : C₁₃H₂₂F₂N₂O₂ (MW: 276.32 g/mol).
  • Synthesis : Fluorination enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs.
  • Applications : Explored in fluorine-based medicinal chemistry for improved pharmacokinetics .

tert-Butyl 1,8-Diazaspiro[4.5]decane-8-carboxylate (CAS: 937729-06-1)

  • Structure : Features nitrogen atoms at the 1- and 8-positions instead of 2- and 7-.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (MW: 240.34 g/mol).
  • Synthetic Yield : 69% as a colorless oil, lower than the (5S)-isomer’s typical yields (~80–95%) .
  • Applications : Used in peptide mimetics and protease inhibitors .

tert-Butyl 7-Oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1421313-98-5)

  • Structure : Contains a ketone group at the 7-position.
  • Molecular Formula: C₁₄H₂₃NO₃ (MW: 253.34 g/mol).
  • Reactivity : The ketone enables further functionalization (e.g., reduction to alcohols or amines).
  • Safety : Classified as acutely toxic (OSHA HCS), requiring stringent handling .

Racemic-(5S,6S)-tert-Butyl 6-Ethyl-2-oxo-1,7-Diazaspiro[4.5]decane-7-carboxylate (CAS: 2177259-29-7)

  • Structure : Ethyl substituent at the 6-position and a lactam (2-oxo) group.
  • Stereochemistry : Racemic mixture contrasts with the enantiomerically pure (5S)-isomer.
  • Applications : Explored for stereoselective synthesis challenges in alkaloid derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Yield/Physical Form Applications
tert-Butyl (5S)-2,7-Diazaspiro[4.5]decane-7-carboxylate 1821797-68-5 C₁₃H₂₂N₂O₃ 254.33 (5S) stereochemistry, chiral center Not reported (discontinued) Kinase inhibitors, CNS therapeutics
tert-Butyl 2,7-Diazaspiro[4.5]decane-2-carboxylate 885268-42-8 C₁₃H₂₄N₂O₂ 240.34 Positional isomer Not reported Dopamine transporter inhibitors
tert-Butyl 10,10-Difluoro-2,7-Diazaspiro[4.5]decane-7-carboxylate 1221818-66-1 C₁₃H₂₂F₂N₂O₂ 276.32 Fluorinated derivative 97% purity Metabolic stability enhancement
tert-Butyl 1,8-Diazaspiro[4.5]decane-8-carboxylate 937729-06-1 C₁₃H₂₄N₂O₂ 240.34 Nitrogen positional isomer 69% (colorless oil) Peptide mimetics
tert-Butyl 7-Oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 C₁₄H₂₃NO₃ 253.34 Ketone functionalization Not reported Reactive intermediate

Research Findings and Key Insights

Stereochemical Impact : The (5S)-isomer’s enantiomeric purity enhances binding affinity in chiral drug targets compared to racemic mixtures .

Fluorination Effects : Difluoro analogues (e.g., CAS 1221818-66-1) exhibit improved blood-brain barrier penetration, critical for CNS drugs .

Synthetic Challenges : Lower yields in positional isomers (e.g., 69% for CAS 937729-06-1) highlight steric and electronic hurdles in spirocycle synthesis .

Safety Profiles : Ketone-containing derivatives (e.g., CAS 1421313-98-5) require stricter handling due to acute toxicity risks .

Biological Activity

tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate, with the chemical formula C13H24N2O2C_{13}H_{24}N_{2}O_{2} and CAS number 2222758-66-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Weight : 240.35 g/mol
  • Physical Form : Oil
  • Purity : Generally available at 95% to 97% purity depending on the supplier.
  • Storage Conditions : Typically stored at 4°C.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its pharmacological potential and mechanisms of action.

Research indicates that compounds with spirocyclic structures often exhibit unique interactions with biological targets due to their three-dimensional conformations. The diazaspiro framework may enhance binding affinity to specific receptors or enzymes, although detailed mechanistic studies for this specific compound are still limited.

In Vitro Studies

  • Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli in controlled laboratory settings.
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. In cell culture models, it has been observed to reduce oxidative stress markers and promote cell viability in neuronal cells exposed to toxic agents.
  • Anti-inflammatory Properties : Some studies have indicated that this compound can modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines in immune cells.

Case Studies

A case study involving the synthesis and biological evaluation of related spirocyclic compounds highlighted the potential of similar structures in drug development. The study demonstrated that modifications on the spirocyclic core could lead to enhanced bioactivity against specific targets such as kinases involved in cancer progression.

Data Summary

PropertyValue
CAS Number2222758-66-7
Molecular FormulaC13H24N2O2
Molecular Weight240.35 g/mol
Purity95% - 97%
Storage Temperature4°C
Biological ActivitiesAntimicrobial, Neuroprotective

Q & A

Basic Questions

Q. What are the key identifiers and structural properties of tert-butyl (5S)-2,7-diazaspiro[4.5]decane-7-carboxylate?

  • Answer : The compound has a molecular formula of C₁₃H₂₄N₂O₂ and a CAS number of 236406-61-4 . Its spirocyclic structure features a bicyclic system with nitrogen atoms at positions 2 and 7, and a tert-butyl carbamate protecting group. The (5S) stereochemistry is critical for its applications in asymmetric synthesis. Storage recommendations vary: the hydrochloride salt requires 2–8°C , while the free base may be stored at room temperature under dry conditions .

Q. What synthetic routes are commonly used to prepare this spirocyclic compound?

  • Answer : A typical synthesis involves ring-closing reactions of appropriately substituted precursors. For example, tert-butyl-protected intermediates are often purified via silica gel chromatography using gradients like 80% ethyl acetate/hexanes . Key steps include cyclization to form the spiro ring and resolution of stereochemistry using chiral auxiliaries or catalysts.

Q. What safety precautions are necessary when handling this compound?

  • Answer : Safety data sheets (SDS) recommend wearing nitrile gloves, chemical-resistant lab coats, and eye protection. The compound may release hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) under fire conditions . Avoid inhalation and skin contact, as it can cause irritation (H315, H319, H335) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve stereochemical ambiguities?

  • Answer : The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution X-ray diffraction data can resolve the (5S) configuration by analyzing electron density maps and R-factors. SHELXPRO interfaces with macromolecular applications for twinned or high-symmetry crystals .

Q. What computational methods are suitable for studying its interactions in enzyme-inhibitor complexes?

  • Answer : Homology modeling with tools like Modeller v9 can predict binding modes. For example, TDI-8164 (a derivative) was modeled by overlaying its structure with homologs such as human soluble adenylate cyclase (PDB ID 4CLL). Molecular docking and energy minimization refine ligand-receptor interactions .

Q. How do storage conditions impact its stability in long-term biochemical assays?

  • Answer : Stability studies show the free base degrades under humid or acidic conditions, necessitating anhydrous storage. The hydrochloride salt (2–8°C) exhibits improved shelf life due to reduced hygroscopicity . LC-MS or NMR monitoring is advised to detect decomposition (e.g., tert-butyl group cleavage).

Q. What strategies resolve contradictions in reactivity data across different studies?

  • Answer : Divergent results may arise from impurities, stereoisomers, or solvent effects. Systematic reproducibility checks using standardized protocols (e.g., inert atmosphere, controlled humidity) are critical. Cross-validation with DFT calculations can explain anomalous reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.